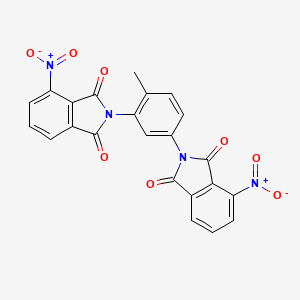
2,2'-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” is a complex organic compound that belongs to the class of isoindole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” typically involves multi-step organic reactions. The starting materials may include 4-methyl-1,3-phenylenediamine and 4-nitrophthalic anhydride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases may be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction may produce amino-functionalized compounds.
科学研究应用
Chemistry
In chemistry, “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its derivatives could be explored for their biological activity and therapeutic potential.
Medicine
In medicine, derivatives of this compound might be investigated for their pharmacological properties. They could serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and functional groups make it suitable for various industrial applications.
作用机制
The mechanism of action of “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- 2,2’-(4-Methyl-1,3-phenylene)bis(4-amino-1H-isoindole-1,3(2H)-dione)
- 2,2’-(4-Methyl-1,3-phenylene)bis(4-hydroxy-1H-isoindole-1,3(2H)-dione)
Uniqueness
“2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” is unique due to its specific functional groups and structural configuration
属性
CAS 编号 |
53055-76-8 |
|---|---|
分子式 |
C23H12N4O8 |
分子量 |
472.4 g/mol |
IUPAC 名称 |
2-[4-methyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C23H12N4O8/c1-11-8-9-12(24-20(28)13-4-2-6-15(26(32)33)18(13)22(24)30)10-17(11)25-21(29)14-5-3-7-16(27(34)35)19(14)23(25)31/h2-10H,1H3 |
InChI 键 |
YMYMJABXLDXHPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


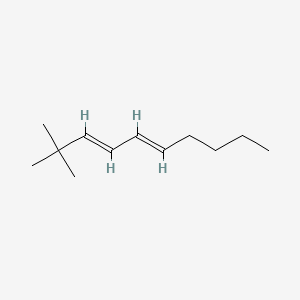

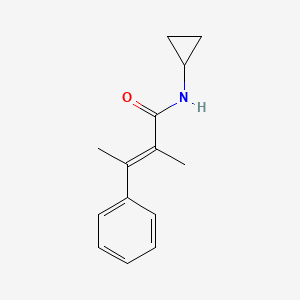
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
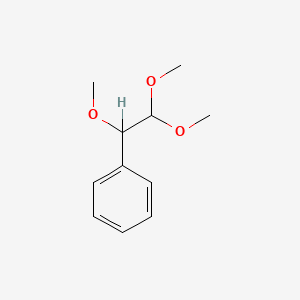
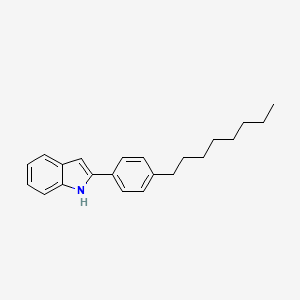


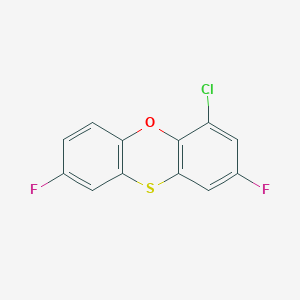
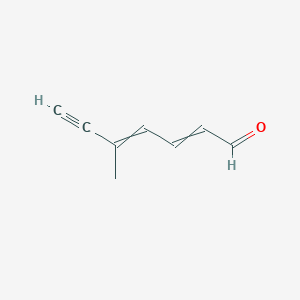

![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)

![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)
